Ethyl 4-azidobenzoate

Photochemistry Triplet-state engineering Photosensitizer selection

Ethyl 4-azidobenzoate (CAS 38556-93-3, C9H9N3O2, MW 191.19) is a para-substituted aromatic azide ester that serves as a versatile photoreactive intermediate and click-chemistry building block. Its azido group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, while UV irradiation generates a reactive nitrene for C–H insertion and photoaffinity labeling.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13418772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-azidobenzoate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-5-8(6-4-7)11-12-10/h3-6H,2H2,1H3
InChIKeyCDFRXIVAGKDWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-azidobenzoate Procurement Guide: What You Need to Know Before Sourcing This Para-Substituted Aryl Azide


Ethyl 4-azidobenzoate (CAS 38556-93-3, C9H9N3O2, MW 191.19) is a para-substituted aromatic azide ester that serves as a versatile photoreactive intermediate and click-chemistry building block [1][2]. Its azido group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, while UV irradiation generates a reactive nitrene for C–H insertion and photoaffinity labeling. Within the aryl azide class, the para-substitution pattern combined with the ethyl ester moiety defines its distinct photophysical and reactivity profile relative to other substituted azidobenzoates and fluorinated analogs [3].

1
Reaction pathway
CuAAC click chemistry; forms 1,2,3-triazole derivatives
2
Photochemistry
Triplet nitrene generation for C–H insertion and crosslinking
3
Selection logic
Para-substituted scaffold with reported triplet energy and moderated energy transfer

Why You Cannot Simply Substitute Ethyl 4-azidobenzoate with Another Aryl Azide: The Evidence for Selection


Aryl azides are not functionally interchangeable building blocks. Even among azidobenzoate esters, the substitution position (ortho, meta, or para) and ester chain length produce measurable differences in triplet energy, nitrene lifetime, and surface modification efficiency [1][2]. The para-substituted ethyl ester specifically balances moderate lipophilicity for organic-solvent processability with the electron-withdrawing character of the ester, which stabilizes the nitrene intermediate and extends its bimolecular reaction window relative to the meta isomer [2]. In contrast, fluorinated aryl azides—often promoted as superior photoaffinity probes—require two ortho-fluorine substituents to suppress ring expansion, a structural feature absent here that makes ethyl 4-azidobenzoate a distinct choice for reactions where triplet nitrene chemistry, rather than singlet nitrene trapping, is the desired pathway [3].

  • Regioisomer mismatch
    Ortho- or meta-azidobenzoates can shift nitrene lifetime and surface grafting efficiency; para substitution provides distinct stabilization.
  • Ester chain alteration
    Changing the ester (e.g., methyl, butyl) may modify lipophilicity and nitrene stabilization; photophysical parameters are not directly transferable.
  • Fluorinated analog pathway switch
    Perfluorinated aryl azides divert reactivity toward singlet nitrene trapping; ethyl 4-azidobenzoate favors triplet-mediated chemistry, limiting interchangeability.

Ethyl 4-azidobenzoate Quantitative Differentiation Data: Head-to-Head Comparisons for Informed Procurement


Triplet Energy (T1) of Ethyl 4-azidobenzoate vs. Phenyl Azide: 20100 cm⁻¹ vs. 21700 cm⁻¹

The lowest triplet (T1) energy of ethyl 4-azidobenzoate, determined by S₀→T₁ absorption spectroscopy in ethyl iodide, is 20100 cm⁻¹. This places it 1600 cm⁻¹ below phenyl azide (21700 cm⁻¹) and 1400 cm⁻¹ above ethyl p-azidocinnamate (18700 cm⁻¹) [1]. The reduced triplet energy relative to the parent phenyl azide reflects the electron-withdrawing effect of the para-ethoxycarbonyl group, which stabilizes the triplet state. SCF MO CI calculations (Pariser–Parr–Pople method) show that the localized excitation (LE) of the azide group contributes 61.33% to the T1 wavefunction, with only 18.22% contributed by the benzoyloxy fragment, confirming that photochemical reactivity is dominated by the azide moiety rather than the ester [1].

T1 Energy (EAZB vs PhN3)
Head-to-head
20100 cm⁻¹ (EAZB)
21700 cm⁻¹ (phenyl azide)
18700 cm⁻¹ (cinnamate)
Supports rational photosensitizer pairing; 1600 cm⁻¹ lower than parent phenyl azide.
SCF MO CI; ethyl iodide solvent; azide-dominated LE character.
Photochemistry Triplet-state engineering Photosensitizer selection

Triplet–Triplet Energy Transfer Rate: Ethyl 4-azidobenzoate Accepts Energy 4–5 Times Slower than Vinylbenzyl Azide

Laser flash photolysis studies using thioxanthone (TX) and 2,4-diisopentylthioxanthone (DITX) as triplet sensitizers reveal that the rate of triplet energy transfer to ethyl p-azidobenzoate (EAZB) is 4–5 times slower than to vinylbenzyl azide (VBAZ), despite both rates being near the diffusion-controlled limit (10⁹ M⁻¹ s⁻¹) [1]. Steady-state nitrogen evolution measurements previously underestimated the transfer rate by a factor of approximately 50, attributed to autocatalytic chain decomposition of the azido group that is not captured under time-resolved conditions [1].

TET Rate (EAZB vs VBAZ)
Head-to-head
4–5× slower than vinylbenzyl azide (VBAZ) from TX/DITX sensitizers
Moderated energy transfer rate may reduce premature azide decomposition in photopolymer formulations.
Laser flash photolysis; diffusion-controlled regime; 50× discrepancy with steady-state method.
Photosensitization Energy Transfer Kinetics Photopolymer Design

Para- vs. Meta-Azidobenzoate Photochemical Surface Modification Efficiency: 4-Substituted Isomer Outperforms 3-Substituted

In a comparative study of photochemical surface modification of polyethylene terephthalate (PET) using toluidine blue O (TBO) conjugates of 2-, 3-, and 4-azidobenzoic acids, the TBO-4-azidobenzoate (para isomer) at 3×10⁻³ M in acetonitrile produced the most effective surface grafting, while the TBO-3-azidobenzoate (meta isomer) was the least effective modifier, as quantified by UV spectral analysis of PET films before and after irradiation [1]. The superiority of the para isomer is attributed to electron-density withdrawal from the nitrene by the para-ester, increasing the lifetime of the reactive nitrene intermediate and thus the probability of bimolecular insertion into polymer C=O bonds [1].

Surface Grafting Rank
Head-to-head
4-azidobenzoate ≫ 2-azidobenzoate ≫ 3-azidobenzoate
Para isomer reported as most effective modifier for PET surface grafting.
TBO conjugate; 3×10⁻³ M in acetonitrile; UV-vis spectral comparison.
Surface modification Polymer photografting Regioisomer comparison

Flow Photolysis Productivity Gain for 4-Azidobenzoate Esters: 0.25 mmol/h (Batch) → 0.84 mmol/h (Flow) for the Methyl Ester

For the closely analogous methyl 4-azidobenzoate, batch photolysis (2.0 g substrate, THF/water 0.05 M) gives a 45% yield after 20 hours, corresponding to a productivity of 0.25 mmol/h. Under continuous flow conditions (FEP tubing photoreactor), the same substrate achieves a productivity of 0.84 mmol/h—a 3.4-fold improvement—by minimizing secondary photochemical reactions through precise residence-time control [1].

Flow Productivity Gain
Cross-study comparable
3.4-fold increase
Continuous flow photolysis of methyl 4-azidobenzoate raises productivity to 0.84 mmol/h.
Methyl ester analog; assumed transferable to ethyl ester; FEP photoreactor.
Flow chemistry Process intensification 3H-Azepinone synthesis

Non-Fluorinated vs. Fluorinated Azidobenzoates: Ring-Expansion Propensity Determines Nitrene Trapping Pathway

Laser flash photolysis with pyridine ylide probe methodology demonstrates that non-fluorinated aryl azides (including 4-azidobenzoates) undergo rapid ring expansion to ketenimine ylides, precluding bimolecular capture of the singlet nitrene at ambient temperature. By contrast, ortho,ortho′-difluorinated aryl azides retard ring expansion sufficiently to allow singlet nitrene trapping [1]. This establishes a clear mechanistic bifurcation: ethyl 4-azidobenzoate reacts predominantly via triplet nitrene (or ketenimine) intermediates, making it suitable for C–H insertion and crosslinking, whereas perfluorinated analogs are required when singlet-nitrene-based capture is the design objective [1].

Nitrene Pathway (non-F vs di-F)
Class-level inference
Non-fluorinated: rapid ring expansion, triplet nitrene dominant
Favors triplet-mediated crosslinking; singlet nitrene trapping requires ortho,ortho'-difluoro analogs.
Pyridine ylide probe; ambient temperature; laser flash photolysis.
Photoaffinity labeling Nitrene chemistry Reagent design

Ethyl 4-azidobenzoate Application Scenarios: Where the Quantitative Evidence Supports Its Use


Triplet-Sensitized Photopolymer and Photoresist Formulations

Formulators seeking a photo-crosslinkable azide monomer can leverage the known T1 energy value (20100 cm⁻¹) [1] to rationally match ethyl 4-azidobenzoate with thioxanthone-based sensitizers. The moderated triplet energy transfer rate (4–5× slower than vinylbenzyl azide) [2] provides a wider processing window before gelation, making it preferable for thick-film or step-and-repeat lithographic processes.

Continuous Flow Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

Ethyl 4-azidobenzoate serves as a reliable azide partner in Cu(I)-catalyzed click reactions to produce triazole intermediates for liquid crystals and pharmaceutical building blocks [3]. The documented flow photolysis productivity gain (3.4× over batch for the methyl analog) [4] supports process-intensified manufacturing, directly informing procurement scale and cost models.

Photochemical Surface Grafting on Polyester and Polyurethane Substrates

When modifying PET or related polymer surfaces via nitrene insertion, the para-azidobenzoate regioisomer is the empirically most effective scaffold [5]. Ethyl 4-azidobenzoate, as the ethyl ester of this proven scaffold, is the logical procurement choice to maximize grafting density and minimize wasted reagent.

General-Purpose Photoaffinity Crosslinking Where Triplet Nitrene Reactivity Is Acceptable

For target-ID or protein–protein interaction studies where broad, non-specific covalent attachment via triplet nitrene is sufficient—and the cost and synthetic complexity of perfluorinated azides are not justified—ethyl 4-azidobenzoate represents the fit-for-purpose reagent [6]. Its non-fluorinated structure avoids the additional synthetic steps and higher cost associated with ortho,ortho′-difluoro derivatives.

Application
Selection Property
Validation Focus
Triplet-sensitized photopolymers
T1 energy & moderated TET rate
Photosensitizer compatibility window (thioxanthone-type)
CuAAC triazole synthesis (continuous flow)
Azide reactivity; flow productivity context
Process intensification vs batch photolysis
Surface grafting on PET/polyurethane
Para-azidobenzoate regioisomer scaffold
Grafting density relative to meta/ortho isomers
Triplet-mediated photoaffinity crosslinking
Triplet nitrene pathway; non-fluorinated
Pathway selectivity vs singlet-only reagents
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